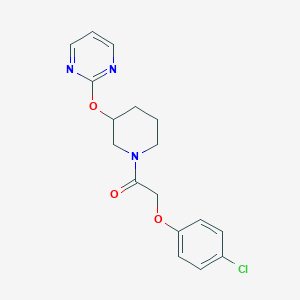
2-(4-Chlorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, also known as CP-122,721, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as piperidines, which have been shown to have a wide range of biological activities.
Scientific Research Applications
Chlorophenols and Environmental Science
Chlorophenols, including compounds similar to the chlorophenoxy group in your query, have been identified as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Research by Peng et al. (2016) reviews the occurrence of chlorophenols in MSWI, their role as precursors to more toxic compounds, and summarizes different pathways for their formation and degradation (Peng et al., 2016).
Pyrimidines and Pharmacological Applications
Pyrimidines, which are part of the molecular structure you're interested in, have a broad range of pharmacological effects. A review by Rashid et al. (2021) discusses the synthesis, anti-inflammatory activities, and structure-activity relationships (SARs) of pyrimidine derivatives, highlighting their potential as anti-inflammatory agents and suggesting directions for future research (Rashid et al., 2021).
Degradation and Bioremediation
The degradation and bioremediation of organic pollutants, including compounds structurally related to the one mentioned, are critical areas of research. Husain and Husain (2007) review the applications of redox mediators in enhancing the degradation efficiency of recalcitrant compounds by various oxidoreductive enzymes, potentially offering insights into the environmental fate and treatment options for similar compounds (Husain & Husain, 2007).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-4-6-14(7-5-13)23-12-16(22)21-10-1-3-15(11-21)24-17-19-8-2-9-20-17/h2,4-9,15H,1,3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPOFTCNKBNMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

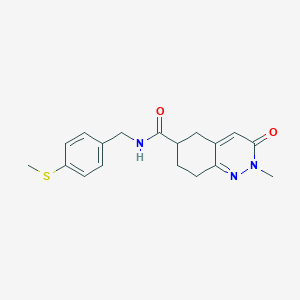
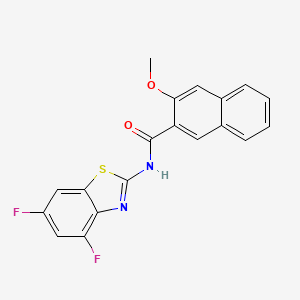
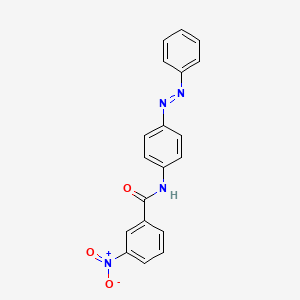
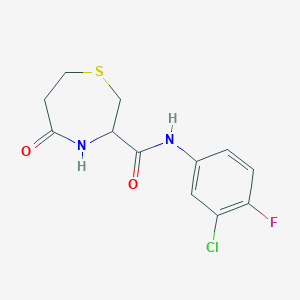

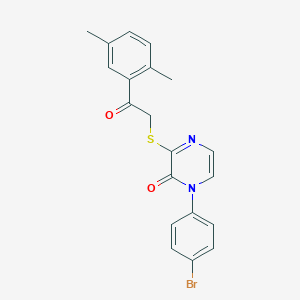
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2739606.png)
![N,N-diisopropyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2739608.png)
![5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2739609.png)
![2,6-Diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid](/img/structure/B2739612.png)
![3-[(4-tert-butylphenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2739615.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2739616.png)
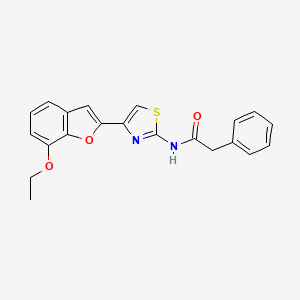
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B2739618.png)